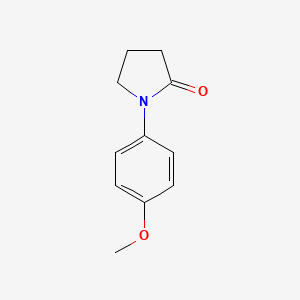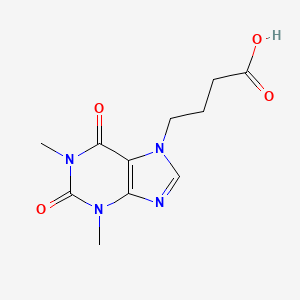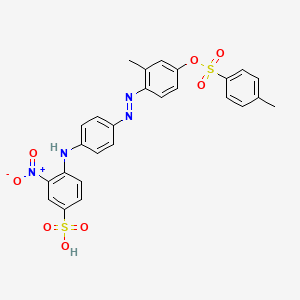
1-(4-Methoxyphenyl)pyrrolidin-2-one
Descripción general
Descripción
“1-(4-Methoxyphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 g/mol . The IUPAC name for this compound is 1-(4-methoxyphenyl)pyrrolidin-2-one .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(4-Methoxyphenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)pyrrolidin-2-one” includes a five-membered pyrrolidine ring attached to a 4-methoxyphenyl group . The InChI code for this compound is 1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Methoxyphenyl)pyrrolidin-2-one” has a molecular weight of 191.23 g/mol, an XLogP3-AA of 1.3, and a topological polar surface area of 29.5 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
1-(4-Methoxyphenyl)pyrrolidin-2-one: serves as an intermediate in the synthesis of more complex organic compounds. Its structure is amenable to further chemical modifications, making it a versatile building block in organic chemistry. Researchers can introduce various functional groups at different positions on the molecule to derive new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Pharmacological Research
This compound has been utilized in pharmacological research to develop new drugs. Its pyrrolidinone moiety is a common feature in many biologically active molecules, and modifications to the methoxyphenyl group can lead to the discovery of compounds with various therapeutic properties, such as analgesic, anti-inflammatory, or neuroprotective effects .
Medicinal Chemistry
In medicinal chemistry, 1-(4-Methoxyphenyl)pyrrolidin-2-one is used to create analogs and derivatives that can be screened for activity against a range of biological targets. This process is crucial for the identification of lead compounds that could be developed into new medications for treating diseases .
Material Science
The compound’s molecular structure allows it to be used in material science, particularly in the development of organic electronic materials. Its electronic properties can be tuned for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .
Catalyst Design
1-(4-Methoxyphenyl)pyrrolidin-2-one: can act as a ligand in catalyst design. It can coordinate with metals to form catalytic complexes used in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances in pharmaceuticals .
Biochemical Studies
This compound is also relevant in biochemical studies. It can be used to investigate enzyme-substrate interactions, receptor binding, and other biochemical pathways. Understanding these interactions is essential for the development of drugs that can modulate these pathways in a controlled manner .
Direcciones Futuras
The future directions for “1-(4-Methoxyphenyl)pyrrolidin-2-one” and similar pyrrolidine compounds lie in the design of new compounds with different biological profiles . The versatility of the pyrrolidine scaffold allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJCCRRYIMWLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184513 | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)pyrrolidin-2-one | |
CAS RN |
30425-47-9 | |
| Record name | 1-(4-Methoxyphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30425-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030425479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)








![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)
